molecular formula C17H12ClN3O2 B11390469 N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11390469
M. Wt: 325.7 g/mol
InChI Key: HYVHPQSJBPTSLW-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-chlorophenyl group, a phenyl ring, and a carboxamide moiety. Its structural uniqueness lies in the combination of electron-withdrawing (chlorine) and aromatic (phenyl) groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C17H12ClN3O2/c18-12-6-8-13(9-7-12)19-17(23)16-15(22)10-11-21(20-16)14-4-2-1-3-5-14/h1-11H,(H,19,23)

InChI Key

HYVHPQSJBPTSLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Acylation of Aniline: One common synthetic route involves acylating aniline (CHNH) with acetyl chloride (CHC(O)Cl) in the presence of a base (such as pyridine). This reaction yields N-(4-chlorophenyl)acetamide.

    Reductive Cyclization: The compound can be synthesized by reductive cyclization of 4-chloro-2-nitrobenzaldehyde with aniline in the presence of a reducing agent (e.g., sodium dithionite) and a catalyst (such as Raney nickel).

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorophenyl group undergoes substitution reactions under basic or acidic conditions:

ReagentConditionsProductYield
NaOH (10% aqueous)80°C, 6 hrHydroxyphenyl derivative72%
NH₃/EtOHReflux, 12 hrAminophenyl analog65%
NaSMe/DMF100°C, 3 hrMethylthiophenyl variant58%

Mechanism : Aromatic electrophilic substitution facilitated by Cl⁻ leaving group departure.

Oxidation Reactions

The dihydropyridazine ring undergoes oxidative dehydrogenation:

Oxidizing AgentConditionsProductNotes
KMnO₄/H₂SO₄0°C, 2 hrFully aromatic pyridazine derivativeComplete ring aromatization
O₂/Cu(II) catalyst120°C, 8 hr4-oxo-pyridazine-3-carboxamideRetains carbonyl group

Reduction Pathways

Selective reduction of functional groups:

Reducing AgentTarget SiteProductSelectivity
NaBH₄/MeOHCarboxamide C=OSecondary alcohol89% conversion
H₂/Pd-CPyridazine ringPartially saturated tetrahydropyridazineRetains Cl substituent

Ring-Opening Reactions

Under strong acidic conditions (HCl conc., Δ), the pyridazine ring undergoes cleavage:

  • Protonation at N2 position

  • Nucleophilic attack by water at C5

  • Formation of linear dicarboxamide intermediate

Key observation : The 4-oxo group stabilizes transition states through conjugation .

Cross-Coupling Reactions

Pd-catalyzed couplings at the chlorophenyl site:

Reaction TypeCatalyst SystemProductApplication
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biaryl derivativesPharmacophore synthesis
Buchwald-HartwigPd₂(dba)₃/XPhosN-arylated analogsBioactivity optimization

Comparative Reactivity Analysis

Structural AnalogKey Reaction DifferenceReference Compound
N-(3-chloro-4-methylphenyl) analogFaster Cl substitution due to methyl activation1.8x rate increase
1-(4-chlorophenyl)-2-oxo-dihydropyridinePreferential ring reduction over substitution67% yield divergence
Piperidinylsulfonyl derivativeEnhanced solubility alters reaction kinetics3.2x solvent polarity effect

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) induces ring contraction to imidazole derivatives (t₁/₂ = 4.2 hr)

  • Hydrolytic stability : pH-dependent degradation (t₁/₂ = 14 days at pH 7.4 vs. 6 hr at pH 1.2)

Synthetic Utility

The compound serves as a precursor for:

  • Antibacterial quinolone analogs via Gould-Jacobs cyclization

  • Kinase inhibitors through regioselective C–H functionalization

  • Metal-organic frameworks (MOFs) via coordination at carbonyl sites

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis and drug development, with controlled reactivity enabling precise structural modifications.

Scientific Research Applications

Biological Activities

N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has been investigated for various biological activities, including:

1. Anticancer Activity

  • The compound has shown promising cytotoxic effects against several cancer cell lines. In vitro studies indicate that it induces apoptosis and inhibits cell proliferation through mechanisms such as cell cycle arrest and enzyme inhibition.
Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in specific contexts .

2. Antimicrobial Properties

  • Preliminary studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. For instance:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight its potential as a therapeutic agent against bacterial infections .

3. Anti-inflammatory Effects

  • Research has also suggested that derivatives of this compound exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves an amide condensation reaction. The mechanism of action for its anticancer effects includes:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation.
  • Receptor Modulation : It interacts with specific receptors on cell surfaces, altering signaling pathways.
  • Cell Cycle Arrest : It induces arrest at the G1/S phase transition, preventing cancer cell division.

Comparative Analysis with Related Compounds

To better understand the unique profile of this compound, a comparative analysis with structurally similar compounds is valuable.

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents affecting efficacy
PerampanelAnticonvulsantKnown for action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

This table illustrates how variations in chemical structure can influence biological activity and therapeutic potential .

Mechanism of Action

The exact mechanism of action for N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyridazine vs. Pyridine Derivatives: Compounds such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () share the 4-chlorophenyl substituent but replace the pyridazine core with a pyridine ring. These pyridine derivatives exhibit enhanced insecticidal activity against Aphis craccivora compared to acetamiprid, suggesting that pyridine-based scaffolds may offer superior bioactivity in agrochemical applications .

Pyridazine vs. Thieno[2,3-b]pyridine Derivatives: The thieno[2,3-b]pyridine derivative 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide () demonstrates that fused heterocyclic systems can improve insecticidal potency, likely due to increased planarity and π-π stacking interactions with biological targets .

Substituent Effects on Bioactivity

Halogen Substitution: Replacement of the 4-chlorophenyl group with other halogens (e.g., fluorine, bromine) has been explored in maleimide derivatives (). For instance, N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) and N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 μM) show comparable inhibitory activity against monoacylglycerol lipase (MGL), indicating minimal dependence on halogen size for potency . This suggests that the 4-chlorophenyl group in the target compound may optimize a balance between lipophilicity and steric effects.

In contrast, the unsubstituted phenyl group in the target compound may limit such interactions but improve metabolic stability .

Key Research Findings and Implications

Insecticidal Activity: Pyridine and thienopyridine derivatives outperform pyridazine-based compounds in aphid control, suggesting that core heterocycle choice is critical for agrochemical efficacy .

Structural Complexity: Addition of solubilizing groups (e.g., methoxyquinoline) improves target engagement in medicinal chemistry but may compromise metabolic stability .

Biological Activity

N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The compound is synthesized through an amide condensation reaction, which involves the reaction of 4-hydroxynicotinic acid with aniline in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBT (hydroxybenzotriazole) in DMF (dimethylformamide) at controlled temperatures. The resulting product has been characterized using various techniques including NMR spectroscopy and X-ray crystallography.

Crystal Structure

The crystal structure of this compound reveals a nearly planar conformation. Notably, hydrogen bonds between the NH group and the carbonyl oxygen contribute to the stability of the crystal lattice, forming chains that extend along specific crystallographic axes .

Biological Activity

The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential anticancer effects.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of derivatives related to this compound. For instance, compounds with similar structural motifs demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. In particular, it exhibited strong inhibitory activity against acetylcholinesterase (AChE) and urease. The IC50 values for some derivatives were found to be significantly lower than standard reference compounds, indicating a promising pharmacological profile .

Case Studies

  • Anticancer Properties : In a study involving a Met-dependent gastric carcinoma xenograft model, a related compound demonstrated complete tumor stasis after oral administration, suggesting that modifications to the dihydropyridazine structure can enhance anticancer efficacy .
  • Bioactivity Profiling : A comprehensive bioactivity profiling study highlighted that compounds synthesized from similar frameworks exhibited moderate to strong antibacterial action and effective enzyme inhibition. The study utilized docking simulations to predict interactions with target enzymes, further supporting the biological relevance of these compounds .

Data Summary

Biological Activity Measurement Results
Antimicrobial ActivityMIC (μg/mL)0.22 - 0.25
AChE InhibitionIC50 (µM)2.14 - 6.28
Tumor StasisModelComplete in GTL-16

Q & A

Basic Question: What are the optimal synthetic routes for N-(4-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, and how can reaction purity be validated?

Methodological Answer:
The synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, analogous dihydropyridazine derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux conditions (e.g., ethanol or THF at 60–80°C) . Purity validation requires a combination of techniques:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess chromatographic purity.
  • Mass Spectrometry : Confirm molecular weight via LC/MS, observing [M+H]⁺ or [M−H]⁻ peaks .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the dihydropyridazine ring (e.g., carbonyl at δ ~165–170 ppm in ¹³C NMR). Discrepancies in splitting patterns may indicate tautomerism or impurities .
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH groups at ~3200–3400 cm⁻¹.
  • UV-Vis : Monitor π→π* transitions (e.g., λmax ~280–320 nm) for electronic structure validation .

Advanced Question: How can researchers resolve contradictions in NMR spectral data between synthesized batches or literature reports?

Methodological Answer:
Discrepancies often arise from tautomeric equilibria, solvate formation, or incorrect literature assignments. To address this:

  • Variable Temperature NMR : Probe tautomerism by acquiring spectra at 25°C and 60°C.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
  • Cross-Validation : Compare with structurally similar compounds (e.g., 1,4-dihydropyridines in ) and use computational tools (DFT) to predict chemical shifts .
    Example: A reported mismatch in ¹H NMR signals for a related compound was resolved by re-evaluating solvent effects and tautomeric states .

Advanced Question: What crystallographic strategies are effective for determining the 3D structure of this compound, particularly when faced with twinning or poor diffraction quality?

Methodological Answer:
For X-ray crystallography:

  • Data Collection : Use high-flux synchrotron sources for weakly diffracting crystals.
  • Structure Solution : Employ dual-space algorithms in SHELXD for ab initio phasing, followed by SHELXL for refinement. For twinned data, apply the HKLF5 format in SHELXL .
  • Validation : Check for R-factor convergence (R₁ < 0.05) and validate geometry with PLATON (e.g., bond length/angle outliers) .
    Note: SIR97 is recommended for direct-method phase determination in small-molecule systems .

Advanced Question: How can researchers analyze structure-activity relationships (SAR) for carbonic anhydrase inhibition, given the compound’s dihydropyridazine core?

Methodological Answer:

  • Substituent Screening : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) and assess inhibitory potency via kinetic assays (IC₅₀ values).
  • Docking Studies : Use AutoDock Vina to model interactions with carbonic anhydrase’s active site (e.g., Zn²⁺ coordination and hydrophobic pockets).
  • Bioisosteric Replacement : Replace the carboxamide group with sulfonamide (as in ) to enhance binding affinity .
    Key Finding: The 4-chlorophenyl group enhances hydrophobic interactions, while the dihydropyridazine carbonyl is critical for Zn²⁺ chelation .

Advanced Question: What experimental and computational approaches can reconcile conflicting biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Ensure consistent assay conditions (e.g., pH, temperature) and normalize data to positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess ligand-protein stability and compare with experimental IC₅₀ trends .

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